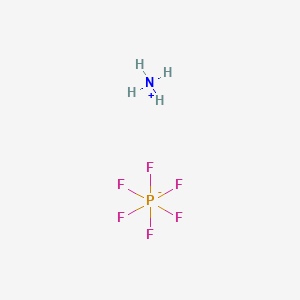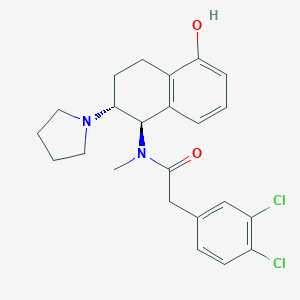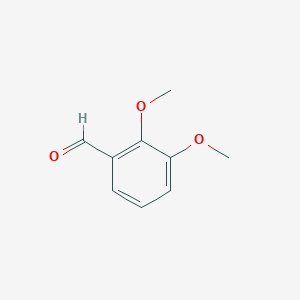![molecular formula C7H4F3N3 B126274 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 151102-13-5](/img/structure/B126274.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has unique properties that make it an attractive candidate for drug development.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine have been studied extensively. The compound has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It has also been shown to have good bioavailability and can be administered orally or intravenously.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments is its wide range of biological activities. It has been shown to have antiviral, antitumor, and antibacterial properties, which makes it an attractive candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications.
Zukünftige Richtungen
There are several future directions for 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine research. One area of interest is the development of new antiviral drugs based on the compound. It has been shown to be effective against a variety of viruses, including HIV and HCV, and could potentially be used to develop new therapies for these diseases. Another area of interest is the development of new anticancer drugs. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and could potentially be used to develop new cancer therapies. Finally, there is interest in further understanding the mechanism of action of the compound, which could lead to the development of more optimized drugs with fewer side effects.
Conclusion:
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with unique properties that make it an attractive candidate for drug development. It has been extensively studied for its potential applications in the field of medicinal chemistry, and has been shown to have a wide range of biological activities. While there are still limitations to its use, there is significant interest in further exploring its potential applications and developing new drugs based on its structure.
Synthesemethoden
The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of 2-cyanopyridine with trifluoroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a cyclization process to form the desired product. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. The compound has been tested against a variety of viruses, including HIV, HCV, and influenza. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-11-5-3-1-2-4-13(5)6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPGKUNXLJPVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
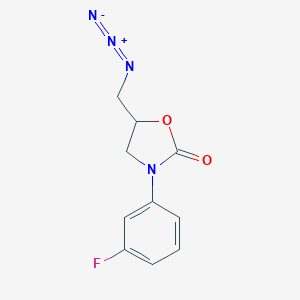
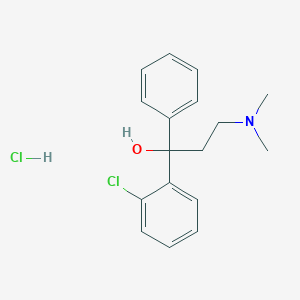
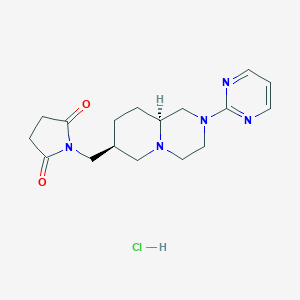
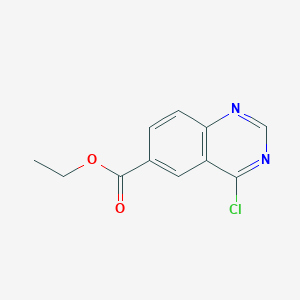
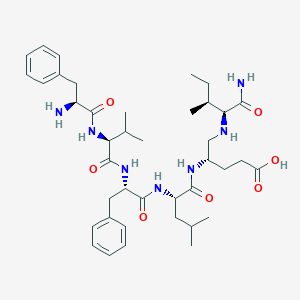
![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
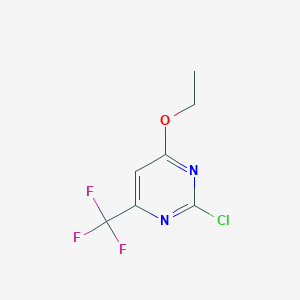
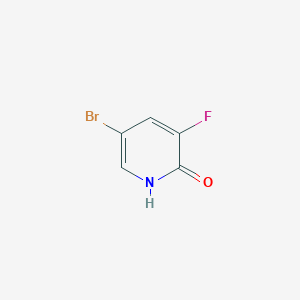
![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2,9-dimethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one](/img/structure/B126221.png)
